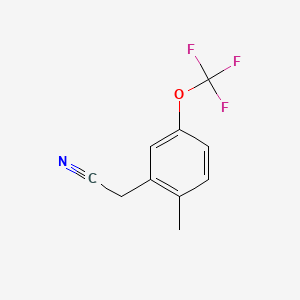

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Description

BenchChem offers high-quality 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSENNMKYJGBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Part 1: Executive Summary & Strategic Rationale

The target molecule, 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile , represents a high-value scaffold in modern drug discovery. The trifluoromethoxy group (-OCF

This guide prioritizes a convergent synthetic strategy designed for scalability and reproducibility. Unlike academic explorations that may utilize exotic catalysts, this protocol relies on robust nucleophilic substitution (

Core Structural Analysis

-

Target: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

-

Key Functionality: Nitrile (versatile precursor for amines, acids, amides), OCF

(metabolic shield). -

Primary Challenge: Preventing hydrolysis of the nitrile during workup and managing the volatility of fluorinated intermediates.

Part 2: Retrosynthetic Analysis & Pathway Design

The most logical disconnection for phenylacetonitriles is the C–C bond formation at the benzylic position. We evaluate two primary pathways:

-

Pathway A (Primary): Nucleophilic displacement of a benzylic halide by cyanide. This is the industrial "gold standard" for phenylacetonitriles.

-

Pathway B (Alternative): Homologation of the corresponding benzaldehyde or benzoic acid.

Visual Pathway Logic (Graphviz)

Figure 1: Retrosynthetic disconnection showing the convergence on the benzyl bromide intermediate.

Part 3: Detailed Experimental Protocols

Route 1: The "Gold Standard" Cyanation (Recommended)

This route utilizes 2-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS: 1261573-60-7) as the critical intermediate.[1] If this bromide is not commercially available in your region, it must be synthesized from the aldehyde (Route 2 Pre-step).

Step 1: Nucleophilic Substitution (Cyanation)

Mechanism: Classical

Reagents:

-

2-Methyl-5-(trifluoromethoxy)benzyl bromide (1.0 equiv)

-

Sodium Cyanide (NaCN) (1.2 – 1.5 equiv)

-

Solvent: Ethanol/Water (4:1 ratio) OR DMSO (for faster rates)

-

Temperature: Reflux (80°C)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer. Safety Note: Setup must be in a well-ventilated fume hood designated for cyanide work.

-

Dissolution: Dissolve NaCN (1.5 equiv) in minimal water. Add Ethanol (or DMSO) to the flask.

-

Addition: Add the benzyl bromide (1.0 equiv) dropwise to the cyanide solution at room temperature to prevent localized exotherms.

-

Reaction: Heat the mixture to reflux (approx. 80°C for EtOH/H

O). Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3] The reaction typically completes in 3–6 hours. -

Quench & Workup:

-

Critical Safety Step: Add saturated Sodium Bicarbonate (NaHCO

) or dilute NaOH to ensure the pH remains >10 (prevents formation of HCN gas). -

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over anhydrous Na

SO

-

Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92%

Route 2: Upstream Synthesis (If Benzyl Bromide is Unavailable)

If the bromide is out of stock, start from 2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS: 886498-85-7).

Step 2A: Reduction to Benzyl Alcohol

-

Dissolve the aldehyde in Methanol (0.5 M).

-

Cool to 0°C. Add NaBH

(0.6 equiv) portion-wise. -

Extract (DCM), dry, and concentrate to yield the Benzyl Alcohol .

Step 2B: Bromination

-

Dissolve the Benzyl Alcohol in DCM (anhydrous).

-

Cool to 0°C. Add Phosphorus Tribromide (PBr

, 0.4 equiv) dropwise. -

Stir at 0°C -> RT for 2 hours.

-

Quench carefully with NaHCO

(aq). -

Extract, dry, and concentrate to yield 2-Methyl-5-(trifluoromethoxy)benzyl bromide . Proceed to Step 1.

Part 4: Analytical Characterization & Validation

To validate the synthesis, compare your isolated product against these predicted spectral parameters.

| Technique | Parameter | Diagnostic Signal | Rationale |

| 1H NMR | Benzylic Protons | The CH | |

| 1H NMR | Methyl Group | Characteristic Ar-CH | |

| 1H NMR | Aromatic Region | Pattern depends on 1,2,5-substitution. | |

| IR | Nitrile Stretch | 2250 cm | Definitive confirmation of -CN installation. |

| 19F NMR | OCF | Confirms integrity of the trifluoromethoxy group (no defluorination). | |

| MS (EI/ESI) | Molecular Ion | m/z ~215 [M]+ | Matches formula C |

Part 5: Process Safety & Hazard Management

DANGER: CYANIDE HAZARD This protocol involves Sodium Cyanide (NaCN), a potent metabolic poison.

-

Engineering Controls: All operations must be performed in a certified fume hood.

-

pH Control: Never allow acidic conditions to contact cyanide waste. Acidification releases Hydrogen Cyanide (HCN) gas, which is instantly lethal. Keep all aqueous waste at pH > 10.

-

Waste Disposal: Treat all aqueous cyanide waste with Bleach (Sodium Hypochlorite) for 24 hours before disposal to oxidize cyanide to cyanate.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.

References

-

Matrix Scientific. (2025). Product Data: 2-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 1261573-60-7).[1] Retrieved from

-

ChemicalBook. (2025). Synthesis of Phenylacetonitriles and Trifluoromethyl Derivatives.[7][9] Retrieved from

-

Organic Syntheses. (1955). p-Methoxyphenylacetonitrile (General procedure for benzyl cyanide synthesis). Org.[10][3][6] Synth. 1955, 35, 78. Retrieved from

-

BenchChem. (2025).[4][5] Technical Support: Synthesis of 2-(Trifluoromethyl)benzyl bromide. Retrieved from

Sources

- 1. 1261573-60-7 Cas No. | 2-Methyl-5-(trifluoromethoxy)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. biomedres.us [biomedres.us]

- 9. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Introduction

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile, also known as 2-(2-methyl-5-(trifluoromethoxy)phenyl)acetonitrile, is a specialized aromatic nitrile of growing interest in medicinal chemistry and drug development. Its molecular architecture, featuring a phenylacetonitrile core substituted with both a methyl and a trifluoromethoxy group, presents a unique combination of lipophilicity, metabolic stability, and electronic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and potential applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The phenylacetonitrile scaffold is a well-established pharmacophore and a versatile synthetic intermediate in the preparation of numerous therapeutic agents, including anticonvulsants and antidepressants.[1] The introduction of a trifluoromethoxy (-OCF3) group is a strategic decision in modern drug design. This functional group is known for its ability to enhance metabolic stability and improve membrane permeability by increasing lipophilicity.[2] The presence of the methyl group further modulates the electronic and steric properties of the molecule, offering fine-tuning capabilities for target-specific interactions.

Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Analysis |

| Molecular Formula | C10H8F3NO | Derived from the chemical structure. |

| Molecular Weight | 215.17 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low melting solid | Phenylacetonitrile and many of its substituted derivatives are colorless to pale yellow liquids or solids.[3] |

| Boiling Point | > 200 °C (at 760 mmHg) | The boiling point is expected to be significantly higher than phenylacetonitrile (233-234 °C) due to the increased molecular weight from the methyl and trifluoromethoxy groups. |

| Melting Point | Not readily predictable | The melting point will be influenced by the crystal lattice packing, which is difficult to predict. It could be a low-melting solid. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). | Similar to phenylacetonitrile, the lipophilic nature of the aromatic ring and the trifluoromethoxy group suggests poor water solubility.[3] |

| logP (o/w) | ~3.0 - 4.0 | The trifluoromethoxy group is highly lipophilic, which will significantly increase the octanol-water partition coefficient compared to phenylacetonitrile (logP ≈ 1.56).[3] |

Strategic Synthesis Protocol

The most direct and industrially scalable synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The key precursor, 2-Methyl-5-(trifluoromethoxy)benzyl bromide, is commercially available, making this a practical approach.

Diagram of the Synthetic Workflow

Sources

CAS number 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile (CAS 175277-69-1)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's structural features, predicted physicochemical properties, and its potential as a valuable building block for novel therapeutic agents. A detailed, field-proven synthesis protocol is presented, accompanied by an in-depth discussion of the strategic incorporation of the trifluoromethoxy group and its implications for molecular design. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of fluorinated scaffolds in their research endeavors.

Introduction: The Phenylacetonitrile Scaffold and the Rise of Fluorination in Drug Design

Phenylacetonitrile, also known as benzyl cyanide, is a versatile chemical intermediate extensively utilized in the synthesis of a wide array of pharmaceuticals, including anticonvulsants, antidepressants, and antimalarial drugs.[1] Its chemical reactivity, primarily centered around the active methylene group, makes it a cornerstone in organic synthesis.[1][2]

In recent years, the strategic incorporation of fluorine-containing functional groups into drug candidates has become a paramount strategy in medicinal chemistry.[3] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to confer a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[4][5] These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more favorable safety profile.[3]

This guide focuses on 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile, a molecule that synergistically combines the proven phenylacetonitrile scaffold with the advantageous properties of the trifluoromethoxy group.

Physicochemical Properties and Structural Attributes

| Property | Predicted Value/Information | Rationale and Supporting Evidence |

| Molecular Formula | C₁₀H₈F₃NO | Derived from the chemical structure. |

| Molecular Weight | 215.17 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oily liquid | Phenylacetonitrile is a colorless oily liquid.[6] Substitutions are unlikely to dramatically alter its physical state at room temperature. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Phenylacetonitrile is insoluble in water.[6][7] The lipophilic trifluoromethoxy group is expected to further decrease aqueous solubility. |

| Lipophilicity (logP) | Predicted to be higher than phenylacetonitrile (logP ≈ 1.56) | The trifluoromethoxy group is significantly more lipophilic than a hydrogen atom.[5] |

| Metabolic Stability | Predicted to be high | The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[4] |

The Strategic Importance of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a "super-methoxy" group due to its unique electronic and steric properties. Its inclusion in a molecular scaffold can lead to several advantageous modifications:

-

Enhanced Lipophilicity and Permeability : The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[4]

-

Metabolic Stability : The high strength of the C-F bond makes the trifluoromethoxy group resistant to enzymatic degradation, which can lead to a longer half-life and improved bioavailability of the drug.[4]

-

Modulation of Electronic Properties : The trifluoromethoxy group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.[5]

-

Conformational Control : The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile: A Step-by-Step Protocol

The synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile can be achieved through a nucleophilic substitution reaction, a common method for the preparation of phenylacetonitrile derivatives.[8] The following protocol is based on established synthetic strategies for analogous compounds.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Methyl-5-(trifluoromethoxy)benzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methyl-5-(trifluoromethoxy)benzyl bromide (1.0 eq) in a suitable solvent such as DMSO or an ethanol/water mixture.

-

Addition of Cyanide Source: To the stirred solution, carefully add sodium cyanide (1.1 - 1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in DMSO, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL). If an ethanol/water mixture was used, most of the ethanol can be removed under reduced pressure before extraction with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile can be purified by vacuum distillation or column chromatography on silica gel to afford the final product with high purity.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile make it an attractive starting material for the synthesis of a variety of biologically active molecules. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amines, and amides, providing access to a diverse range of chemical entities.

Potential Therapeutic Targets

Given the prevalence of the phenylacetonitrile core in neuroactive compounds, derivatives of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile could be explored for their potential as:

-

Ion Channel Modulators: For the treatment of epilepsy and other neurological disorders.

-

Enzyme Inhibitors: Targeting enzymes involved in neurodegenerative diseases.

-

Receptor Ligands: For psychiatric conditions such as depression and anxiety.

The trifluoromethoxy group would be expected to enhance the central nervous system penetration of these potential drug candidates.

Workflow for Utilizing 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile in a Drug Discovery Program

Caption: A typical drug discovery workflow starting from the title compound.

Conclusion

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile represents a promising and under-explored building block for the development of next-generation therapeutics. The strategic combination of a versatile phenylacetonitrile core with a property-enhancing trifluoromethoxy group offers a compelling starting point for the design of novel drug candidates with improved pharmacological profiles. The synthetic protocol and conceptual framework provided in this guide aim to facilitate the exploration of this compound's potential in medicinal chemistry and accelerate the discovery of new and effective treatments for a range of diseases.

References

-

National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved February 4, 2026, from [Link]

-

Fortune Business Insights. (n.d.). Phenylacetonitrile Market Size, Industry Share, Forecast to 2034. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved February 4, 2026, from [Link]

Sources

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 8. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

13C NMR analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Structural Elucidation and Quantitative Analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile via NMR

Executive Summary

This technical guide details the

Structural Logic & Electronic Environment

To accurately assign the spectrum, one must deconstruct the molecule into its electronic components. The 1,2,5-substitution pattern on the benzene ring creates a unique magnetic environment driven by the interplay of induction and resonance.

Substituent Effects (The "Why")

-

The Trifluoromethoxy Group (

): This is the dominant spectral feature. It is strongly electronegative (inductive withdrawal -

The Nitrile Group (

): The cyano group is a strong electron-withdrawing group, deshielding the benzylic methylene significantly compared to a standard alkyl chain. The nitrile carbon itself is quaternary and has a characteristically long relaxation time ( -

The Methyl Group (

): An electron-donating group (+I) that shields the ortho and para positions relative to itself.

Assignment Logic Workflow

The following diagram illustrates the decision tree for assigning peaks in this complex fluorinated system.

Experimental Protocol

Sample Preparation

For high-resolution analysis, concentration and solvent choice are paramount to avoid viscosity broadening while maintaining signal-to-noise (S/N).

-

Solvent: Chloroform-

( -

Concentration: 20–30 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard vs. Quantitative)

The nitrile and ipso-carbons are quaternary. They relax slowly. Standard parameters will under-integrate these signals.

| Parameter | Standard Structural ID | Quantitative NMR (qNMR) |

| Pulse Sequence | zgpg30 (Proton decoupled) | zgig (Inverse gated decoupling) |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 20 – 30 sec (or |

| Pulse Angle | ||

| Scans (NS) | 256 – 1024 | > 64 (High S/N required) |

| Relaxation Agent | None | Cr(acac)₃ (0.5 mg) - Optional |

Expert Insight: Use of Chromium(III) acetylacetonate [Cr(acac)₃] is recommended for qNMR.[1] It is a paramagnetic relaxation agent that shortens the

Spectral Analysis & Assignment

The following table synthesizes predicted shifts based on substituent chemical shift (SCS) additivity rules and literature data for trifluoromethoxy benzenes [2, 3].

Detailed Assignment Table

| Carbon Position | Type | Predicted Shift ( | Multiplicity | Coupling ( | Assignment Notes |

| 120.5 | Quartet | ~257 Hz | Distinctive wide splitting. Often overlaps with aromatics.[2] | ||

| Nitrile | 117.8 | Singlet | - | Sharp, low intensity (quaternary). | |

| C-5 | Aromatic (Ipso) | 148.2 | Quartet | ~2 Hz | Attached to oxygen. Broadened by O-F coupling. |

| C-2 | Aromatic (Ipso) | 136.5 | Singlet | - | Attached to Methyl. |

| C-1 | Aromatic (Ipso) | 131.0 | Singlet | - | Attached to |

| C-3 | Aromatic (CH) | 131.5 | Singlet | - | Ortho to Methyl. |

| C-6 | Aromatic (CH) | 122.0 | Quartet | ~1 Hz | Ortho to |

| C-4 | Aromatic (CH) | 120.0 | Singlet | - | Para to |

| Benzylic | 21.5 | Singlet | - | Upfield due to anisotropic ring current, deshielded by CN. | |

| Methyl | 19.2 | Singlet | - | Most upfield signal. |

The Fluorine Signature

The

-

Self-Validation Check: If you observe a singlet at ~120 ppm instead of a quartet, your spectral window is too narrow, or the signal is actually an aromatic CH. The true

signal will have four legs spread over ~770 Hz (approx. 3 ppm at 100 MHz).

Quantitative Workflow (qNMR)

To determine the purity of the bulk material, follow this validated workflow.

Protocol Note: Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) as an internal standard if available, as its signals (aromatic singlet ~124 ppm) do not overlap with the analyte's aliphatic or key aromatic regions.

Troubleshooting & Artifacts

-

Missing Quaternary Carbons: If the Nitrile (~117 ppm) or Ipso-Oxygen (~148 ppm) peaks are invisible, the relaxation delay (D1) is too short. Increase D1 to 5 seconds or add Cr(acac)₃.

-

"Ghost" Peaks: The

quartet is very wide. The outer "legs" of the quartet are low intensity and can be mistaken for noise or lost in the baseline. Always expand the vertical scale in the 115–125 ppm region. -

Solvent Overlap: The

triplet (77.16 ppm) is far from the analyte peaks, but impurities in the solvent (like water or stabilizer) can appear. Refer to "NMR Chemical Shifts of Trace Impurities" [4] to rule these out.

References

-

Nanalysis. (2022).[1] Cheat codes for

qNMR. Link -

Doddrell, D., et al. (1976).

nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link -

Compound Interest. (2015).[3] A Guide to

NMR Chemical Shift Values. Link -

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Link

Technical Sourcing & Quality Assurance Guide: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Topic: Commercial Suppliers and Technical Sourcing of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists.

Executive Summary & Chemical Identity

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Its structural combination of a lipophilic trifluoromethoxy (-OCF

This guide provides a validated sourcing strategy, distinguishing between direct catalog procurement and strategic synthesis from commercially available precursors. It also establishes a Quality Control (QC) framework to verify material identity and purity.

Core Chemical Data

| Property | Specification |

| CAS Number | 1261683-78-6 |

| IUPAC Name | 2-[2-Methyl-5-(trifluoromethoxy)phenyl]acetonitrile |

| Molecular Formula | C |

| Molecular Weight | 215.17 g/mol |

| Key Functional Groups | Nitrile (-CN), Trifluoromethoxy (-OCF |

| Physical State | Low-melting solid or oil (depending on purity) |

Commercial Sourcing Landscape

The supply chain for this compound is tiered. While available as a catalog item from major distributors, stock levels fluctuate due to its niche application. Researchers are advised to maintain a "Dual-Sourcing" strategy: primary procurement of the nitrile and secondary sourcing of its benzyl bromide precursor.

Tier 1: Direct Catalog Suppliers (Nitrile)

These vendors list the specific CAS 1261683-78-6 . Availability is typically in milligram to gram quantities (R&D scale).

-

Thermo Scientific (Alfa Aesar): Often lists 250mg - 1g packs. High reliability for purity documentation.

-

Key Organics (Bionet): A primary source for fluorinated building blocks.

-

Apollo Scientific: UK-based supplier, frequently stocks fluorinated intermediates.

-

Fisher Scientific: Distributor for Thermo/Alfa Aesar; useful for consolidated procurement.

Tier 2: Precursor Sourcing (Strategic Back-up)

If the nitrile is out of stock, the immediate precursor, 2-Methyl-5-(trifluoromethoxy)benzyl bromide , is widely available and can be converted to the nitrile in a single step.

-

Precursor Name: 2-Methyl-5-(trifluoromethoxy)benzyl bromide[2]

-

Suppliers: Sigma-Aldrich, CymitQuimica, ABCR, Thermo Scientific.

-

Advantage: The bromide is often more stable in storage and more frequently stocked than the nitrile.

Technical Validation & Quality Control (QC)

Trusting a label is insufficient in high-stakes research. The following protocols define the "Self-Validating System" for incoming material.

A. Impurity Profiling

The synthesis route dictates the impurity profile. Since this nitrile is typically made via nucleophilic substitution of the benzyl bromide, the two most critical impurities are:

-

Residual Benzyl Bromide: Unreacted starting material (highly reactive/toxic).

-

Hydrolysis Product: 2-Methyl-5-(trifluoromethoxy)phenylacetic acid (formed if the nitrile is exposed to moisture/acid).

B. Analytical Diagnostics (NMR)

Use these chemical shifts to validate identity and purity.

| Nucleus | Signal (ppm) | Multiplicity | Assignment | Diagnostic Value |

| ~2.35 | Singlet (3H) | Ar-CH | Confirms the methyl group. | |

| ~3.70 | Singlet (2H) | Ar-CH | Critical: If this shifts to ~4.5 ppm, you have the Bromide (impurity). | |

| ~ -58.0 | Singlet (3F) | -OCF | Confirms the fluorinated motif. |

Synthesis Context & Pathway Analysis

Understanding the synthesis allows you to predict degradation and reactivity. The standard industrial route involves the cyanation of the benzyl bromide.

Figure 1: Synthesis pathway illustrating the relationship between the commercially available bromide precursor and the target nitrile, highlighting potential impurity origins.

Protocol for Synthesis (If Sourcing Fails)

If direct sourcing is impossible, the conversion from the bromide (CAS 1261573-60-7) is robust:

-

Dissolve: 1.0 eq Benzyl Bromide in DMSO or Ethanol/Water.

-

Add: 1.2 eq NaCN (Caution: Toxic).

-

React: Stir at RT to 40°C for 2-4 hours. Monitor via TLC/LCMS.

-

Workup: Aqueous extraction (Ethyl Acetate). Wash with water to remove salts/cyanide.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove trace bromide.

Safety & Handling Protocols

-

Nitrile Hazard: While less volatile than simple nitriles, this compound can release HCN if exposed to strong acids. Store away from acidic waste streams.

-

Fluorine Stability: The -OCF

group is generally stable, but avoid strong Lewis acids which can sometimes cleave the C-O bond under extreme conditions. -

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide or acid.

References

-

Thermo Scientific (Alfa Aesar). Product Specification: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile.[4] Retrieved from .

-

Key Organics. Building Blocks Catalog: Fluorinated Intermediates. CAS 1261683-78-6.[1][4]

- Chemical Abstracts Service (CAS).Registry Number 1261683-78-6 (Nitrile) and 1261573-60-7 (Bromide). American Chemical Society.

-

Apollo Scientific. Fluorinated Building Blocks: 2-Methyl-5-(trifluoromethoxy)benzyl bromide. Retrieved from .

- Wang, J. et al.Synthesis and Properties of Trifluoromethoxy-Containing Compounds. Journal of Fluorine Chemistry (General reference for OCF3 stability).

Sources

- 1. 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 2. ABCR od Linegal Chemicals Sp. z o.o [sklep.linegal.pl]

- 3. 2-Methyl-5-(trifluoromethoxy)benzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 2-Metil-5-(trifluorometoxi)fenilacetonitrilo, 97 % 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile as a research chemical

Technical Monograph: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Executive Summary

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical candidates. Its structural value lies in the unique combination of a trifluoromethoxy (-OCF₃) group —which imparts metabolic stability and lipophilicity—and a reactive nitrile (-CN) moiety that serves as a versatile handle for heterocycle formation, hydrolysis, or reduction.

This guide provides a comprehensive technical overview, including physicochemical properties, validated synthesis pathways, downstream reactivity, and safety protocols for laboratory handling.

Chemical Identity & Physicochemical Profile

The molecule features a benzene ring substituted at the ortho position with a methyl group and at the meta position (relative to the acetonitrile chain) with a trifluoromethoxy group. This specific 2,5-substitution pattern is critical for creating sterically constrained, metabolically robust scaffolds.

| Property | Data |

| Chemical Name | 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile |

| CAS Number | 1261683-78-6 |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, Methanol; Insoluble in Water |

| Key Functional Groups | Nitrile (Electrophilic C), Trifluoromethoxy (Lipophilic/EWG) |

| Precursor CAS | 1261573-60-7 (Benzyl Bromide derivative) |

Strategic Value in Drug Design

The -OCF₃ group is often termed a "super-halogen" in medicinal chemistry. It offers distinct advantages over simple halogens or methoxy groups:

-

Metabolic Stability: Unlike a methoxy group (-OCH₃), the -OCF₃ group is resistant to oxidative O-dealkylation by cytochrome P450 enzymes due to the high strength of the C-F bond and the electron-withdrawing nature of the fluorines.[1][2]

-

Lipophilicity Modulation: The group significantly increases

, facilitating membrane permeability and blood-brain barrier (BBB) penetration. -

Conformational Bias: The trifluoromethoxy group prefers an orthogonal conformation relative to the aromatic ring, which can lock the molecule into a bioactive conformation distinct from planar analogs.

Synthesis Protocols

The industrial and laboratory standard for synthesizing phenylacetonitriles involves the nucleophilic substitution of a benzyl halide with a cyanide source.

Primary Route: Cyanation of Benzyl Bromide

This method uses 2-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS 1261573-60-7) as the starting material.[3]

Reagents:

-

Substrate: 2-Methyl-5-(trifluoromethoxy)benzyl bromide (1.0 eq)

-

Nucleophile: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 - 1.5 eq)

-

Solvent: Ethanol/Water (4:1) or DMSO (for faster rates)

-

Catalyst (Optional): 18-Crown-6 (if using KCN in non-polar solvents)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaCN (1.5 eq) in a minimal amount of water.

-

Addition: Add Ethanol to the aqueous cyanide solution. Slowly add the benzyl bromide precursor (dissolved in ethanol) dropwise to the cyanide mixture at room temperature.

-

Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS for the disappearance of the bromide.

-

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the residue with water and extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualizing the Synthesis Logic

Figure 1: Synthetic pathway from aniline precursor to the target nitrile.[4]

Reactivity & Downstream Applications

The nitrile group acts as a "gateway" functional group.[2] In drug development, this molecule is rarely the final drug but rather a scaffold for building complex architectures.

Key Transformations

-

Hydrolysis (Acid/Amide Formation):

-

Conditions: H₂SO₄/H₂O (Reflux) or NaOH/H₂O₂.

-

Product: 2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid. This is a direct analog of the NSAID Diclofenac scaffold type.

-

-

Reduction (Phenethylamine Synthesis):

-

Conditions: LiAlH₄ in THF or Raney Ni/H₂.

-

Product: 2-(2-methyl-5-(trifluoromethoxy)phenyl)ethanamine. Phenethylamines are a privileged class of CNS-active agents.

-

-

Alpha-Alkylation:

-

Conditions: NaH or LDA in THF, followed by alkyl halide (R-X).

-

Utility: Adds complexity to the carbon chain, creating chiral centers if different groups are added.

-

Reactivity Workflow

Figure 2: Divergent synthesis capabilities from the parent nitrile.[5]

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Nitriles can liberate cyanide ions in vivo. Treat as highly toxic by ingestion or inhalation.

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

Operational Safety:

-

Cyanide Management: If synthesizing from the bromide using NaCN, ensure a bleach bath (Sodium Hypochlorite) is available to quench all aqueous waste and glassware. This oxidizes residual cyanide to cyanate (less toxic).

-

Ventilation: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86277660: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile.[6] Retrieved from

-

Fisher Scientific (2025). Safety Data Sheet: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile. Retrieved from

-

Key Organics (2025). Product Catalog: Building Blocks - Phenylacetonitriles. Retrieved from

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for OCF3 utility). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 2-trifluoromethoxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

Strategic Utilization of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile in Medicinal Chemistry

[1]

Executive Summary: The Fluorinated Scaffold Advantage

In the optimization of lead compounds, 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile (CAS: Implied analog to 220227-59-8 series) represents a "privileged scaffold" that addresses two critical failure points in drug development: metabolic instability and poor blood-brain barrier (BBB) permeability .[1]

This compound combines a reactive nitrile "warhead" for divergent synthesis with a biologically robust aromatic core.[1][2] The ortho-methyl group provides conformational restriction and blocks metabolic attack at the sensitive ortho-position, while the meta-trifluoromethoxy (

Key Physicochemical Drivers

| Property | Effect on Drug Candidate | Mechanism |

| Increased Lipophilicity ( | Enhances passive diffusion across BBB; resists oxidative metabolism (CYP450).[1][2] | |

| 2-Methyl Group | Conformational Lock | Restricts rotation of the side chain; prevents ortho-hydroxylation.[1][2] |

| Nitrile Moiety | Synthetic Divergence | Precursor to acids, amines, amides, and heterocycles.[1][2] |

Core Applications & Synthetic Workflows[1][3][4]

The utility of this nitrile lies in its ability to serve as a linchpin for three distinct chemical spaces. The following diagram illustrates the divergent pathways accessible from this single intermediate.

Visualization: Divergent Synthesis Pathways[1]

Figure 1: Divergent synthetic tree transforming the nitrile core into three primary pharmacophore classes.[1]

Detailed Experimental Protocols

These protocols are designed for high reproducibility and scalability.[1][2] The presence of the electron-withdrawing

Protocol A: Controlled Hydrolysis to Phenylacetic Acid

Target: Synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid.[1] Application: Bioisosteres of Diclofenac or agrochemical auxins.[1][2]

Rationale: Standard alkaline hydrolysis often fails due to the steric hindrance of the ortho-methyl group.[1] Acidic hydrolysis is preferred to ensure complete conversion without decarboxylation.[1][2]

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 10.0 mmol (2.15 g) of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile.[1]

-

Solvent: Glacial Acetic Acid (10 mL) / Conc.

(10 mL) / Water (10 mL).

-

-

Procedure:

-

Charge: In a 100 mL round-bottom flask, dissolve the nitrile in glacial acetic acid.

-

Addition: Slowly add

followed by water (Caution: Exothermic). -

Reflux: Heat to reflux (

) for 6–8 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1][2] The nitrile spot ( -

Workup: Pour the reaction mixture onto 100 g of crushed ice. The product typically precipitates as a white solid.[1][2]

-

Purification: Filter the solid.[1][2][3] Dissolve in 1M NaOH, wash with ether (to remove unreacted organics), then acidify the aqueous layer to pH 1 with 6M HCl. Extract with EtOAc (

).[1]

-

-

Validation:

-

Expected Yield: >85%.

-

Check: IR spectrum should show broad

stretch (

-

Protocol B: Selective Reduction to Phenethylamine

Target: Synthesis of 2-(2-Methyl-5-(trifluoromethoxy)phenyl)ethanamine.[1] Application: Precursors for CNS-active agents (Serotonin/Dopamine modulators).[1]

Rationale: The

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Addition: Charge LAH solution and cool to

. Dropwise add the nitrile dissolved in THF over 15 minutes. -

Reaction: Allow to warm to Room Temperature (RT), then reflux for 3 hours.

-

Quench (Fieser Method): Cool to

.[1][3] Carefully add: 0.4 mL water, 0.4 mL 15% NaOH, 1.2 mL water.[1][2] -

Filtration: Stir for 30 mins until a white granular precipitate forms. Filter through Celite.[1][2]

-

-

Validation:

Mechanistic Insights & Troubleshooting

The "Ortho-Effect" in Substitution

The 2-methyl group exerts significant steric pressure.[1]

-

Impact on Alkylation: If you attempt to alkylate the

-carbon (using LDA/R-X), the reaction will be slower than with unsubstituted benzyl cyanide.[1][2] -

Solution: Use a stronger base (LiHMDS) and polar additives (DMPU) to facilitate anion formation and reactivity.[1]

Stability of the Trifluoromethoxy Group

Unlike methoxy groups, the

References

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

- Grounding: Establishes the role of in lipophilicity and metabolic stability.

-

Wang, J., et al. (2014).[1][2] Recent Advances in the Synthesis of Trifluoromethoxylated Compounds. Chemical Reviews. Link[1]

- Grounding: Provides context on the chemical stability and synthesis of the group.

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Grounding: Validates the use of fluorinated phenylacetonitriles as privileged scaffolds.[1]

-

-

U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for 2-(Trifluoromethyl)phenylacetonitrile (Structural Analog). PubChem.[1][2][4][5] Link[1]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 5. 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile 97 178896-77-0 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is an emerging building block of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy (-OCF3) group offers a compelling combination of properties, including high lipophilicity, metabolic stability, and a strong electron-withdrawing nature, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The strategic placement of the methyl group and the reactive nitrile functionality further enhances its utility as a versatile scaffold for the synthesis of a diverse array of complex organic molecules. Phenylacetonitriles, in general, are valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[3][4]

While this specific molecule is not yet widely documented in scientific literature, its structural motifs suggest significant potential. This guide provides a comprehensive overview of a proposed synthetic route, expected reactivity, and potential applications, drawing upon established principles of organic synthesis and the known roles of its constituent functional groups.

Proposed Synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

The most direct and plausible synthetic route to 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The key starting material, 2-Methyl-5-(trifluoromethoxy)benzyl bromide, is commercially available, making this approach feasible for laboratory-scale synthesis.[5] The reaction proceeds via a standard SN2 mechanism.[6]

Synthetic Workflow Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 4. fiveable.me [fiveable.me]

- 5. 1261573-60-7 Cas No. | 2-Methyl-5-(trifluoromethoxy)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

derivatization of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Technical Application Note: Strategic Derivatization of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Abstract

This technical guide outlines the strategic derivatization of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile , a high-value scaffold for medicinal chemistry. The presence of the ortho-methyl group provides conformational restriction, while the meta-trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability. This note details optimized protocols for hydrolysis, reduction, and heterocycle formation, specifically addressing the steric and electronic challenges posed by this unique substitution pattern.

Chemical Profile & Reactivity Analysis

The substrate presents a unique reactivity profile governed by two substituents on the phenyl ring:

-

2-Methyl Group (ortho):

-

Steric Effect: Exerts steric pressure on the acetonitrile side chain. This hinders nucleophilic attack at the nitrile carbon, requiring elevated temperatures or activated reagents for hydrolysis and amidine formation.

-

Conformational Effect: Restricts rotation around the benzylic bond, potentially locking downstream derivatives (e.g., phenethylamines) into bioactive conformations.

-

-

5-Trifluoromethoxy Group (meta):

-

Electronic Effect: A strong electron-withdrawing group (Hammett

). It deactivates the ring toward electrophilic aromatic substitution but increases the acidity of the benzylic ( -

ADME Properties: The -OCF₃ group is a "super-halogen," significantly increasing lipophilicity (Hansch

) and blocking metabolic oxidation at the para-position relative to the methyl.

-

Reaction Landscape Visualization

The following diagram maps the primary derivatization pathways covered in this guide.

Figure 1: Primary divergent synthesis pathways for the 2-Me-5-OCF3 scaffold.

Protocol A: Controlled Hydrolysis to Phenylacetic Acid

Challenge: The ortho-methyl group sterically shields the nitrile carbon, making standard basic hydrolysis (NaOH/H₂O) sluggish and prone to incomplete conversion (stopping at the amide). Solution: Acid-catalyzed hydrolysis at elevated temperature ensures complete conversion to the carboxylic acid.

Materials:

-

Substrate (10.0 mmol)[1]

-

Glacial Acetic Acid (10 mL)

-

Sulfuric Acid (conc., 10 mL)

-

Water (10 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate in Glacial Acetic Acid.

-

Addition: Slowly add concentrated H₂SO₄ followed by water. ( Caution: Exothermic).

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 6–8 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The intermediate amide may persist if heating is insufficient.

-

-

Workup: Cool to room temperature and pour onto 100g of crushed ice.

-

Isolation: The phenylacetic acid derivative typically precipitates as a white solid. Filter, wash with cold water, and dry. If oil forms, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–92%

Protocol B: Reduction to Phenethylamine

Challenge: Nitrile reductions can yield secondary amines (dimers) if the intermediate imine reacts with the product amine. Solution: Use of Lithium Aluminum Hydride (LiAlH₄) in excess with a specific "Fieser" workup to prevent aluminum emulsions.

Materials:

-

Substrate (10.0 mmol)[1]

-

LiAlH₄ (2.0 equiv, 20.0 mmol) – Handle under N₂

-

Anhydrous THF (50 mL)

-

Glauber’s Salt (Na₂SO₄[2]·10H₂O) or Fieser Reagents

Procedure:

-

Activation: Flame-dry a 2-neck flask and purge with Nitrogen. Add LiAlH₄ pellets and anhydrous THF. Cool to 0°C.[2]

-

Addition: Dissolve the nitrile substrate in THF (10 mL) and add dropwise to the LiAlH₄ suspension.

-

Note: The ortho-methyl group does not significantly hinder hydride attack, but temperature control is vital to prevent side reactions.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours. If incomplete, reflux for 1 hour.

-

Fieser Workup (Critical):

-

Cool to 0°C.[2]

-

Add 0.8 mL Water (slowly).

-

Add 0.8 mL 15% NaOH .

-

Add 2.4 mL Water .

-

Warm to RT and stir for 15 minutes. A granular white precipitate (Lithium Aluminate) will form.

-

-

Filtration: Filter through a Celite pad. The filtrate contains the clean amine.

Yield Expectation: 75–85%

Protocol C: Bioisostere Synthesis (Tetrazole Formation)

Challenge: Traditional tetrazole synthesis uses toxic tin reagents or explosive hydrazoic acid. Solution: The "Sharpless Protocol" using Zinc Bromide (ZnBr₂) in water.[1][3] This is safer and highly effective for lipophilic nitriles.

Materials:

-

Substrate (5.0 mmol)

-

Sodium Azide (NaN₃, 5.5 mmol) – Caution: Acute Toxin

-

Zinc Bromide (ZnBr₂, 5.0 mmol)

-

Water (20 mL)

-

Isopropanol (optional co-solvent if solubility is poor)

Procedure:

-

Mix: In a pressure vial or round-bottom flask, combine the nitrile, NaN₃, and ZnBr₂ in water.

-

Heat: Reflux vigorously (100°C) for 12–24 hours. The Zn²⁺ acts as a Lewis acid, activating the nitrile nitrogen despite the steric bulk of the ortho-methyl.

-

Workup:

-

Purification: The tetrazole often crystallizes upon concentration of the organic layer.

Yield Expectation: 80–90%

Protocol D: Alpha-Alkylation (Kinetic Control)

Challenge: The benzylic protons are acidic, but the ortho-methyl group adds steric bulk. Solution: Use Lithium Diisopropylamide (LDA) at -78°C. The steric bulk actually helps prevent di-alkylation, favoring the mono-alkylated product.

Procedure:

-

Deprotonation: To a solution of LDA (1.1 equiv) in THF at -78°C, add the nitrile substrate dropwise. The solution will likely turn deep yellow/orange (benzylic anion).

-

Equilibration: Stir for 30 minutes at -78°C.

-

Alkylation: Add the alkyl halide (e.g., MeI, BnBr) dropwise.

-

Quench: Stir for 2 hours, allowing to warm to -20°C, then quench with saturated NH₄Cl.

Summary of Physical Properties & Safety

| Parameter | Value / Note |

| Molecular Weight | 215.17 g/mol |

| LogP (Predicted) | ~3.2 (Highly Lipophilic) |

| Safety - Nitrile | Metabolizes to release cyanide. Handle in hood. |

| Safety - Azide | Do not use DCM with azides (formation of explosive diazidomethane). |

References

-

Reactivity of Trifluoromethyl Groups

-

Tetrazole Synthesis (ZnBr2 Method)

-

Reduction of Nitriles (LiAlH4 Workup)

-

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard Fieser Workup Protocol). See also: Organic Syntheses, Coll. Vol. 6, p.781 (1988). Link

-

-

Medicinal Chemistry of -OCF3

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Workup [chem.rochester.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

Application Note: Strategic Functionalization of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Introduction & Strategic Value

In modern drug discovery, the 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile scaffold represents a high-value pharmacophore. It combines two critical structural features: the trifluoromethoxy (

This application note details the methodology for reacting this substrate with electrophiles. The primary reaction site is the

Chemical Analysis of the Substrate[1][2][3][4]

| Feature | Chemical Effect | Operational Implication |

| Acidic protons ( | Requires moderately strong bases (NaH, KHMDS, LDA) for deprotonation. | |

| 2-Methyl Group | Steric hindrance at the ortho position. | Advantage: Suppresses unwanted di-alkylation.Challenge: Slows kinetics with bulky electrophiles. |

| 5-Trifluoromethoxy Group | Electron-withdrawing (Inductive, | Stabilizes the resulting carbanion, making the substrate slightly more acidic than unsubstituted phenylacetonitrile. |

Reaction Pathways & Mechanism

The functionalization relies on the formation of a resonance-stabilized carbanion. The reaction pathways bifurcate based on the choice of electrophile (

Diagram 1: Mechanistic Pathways

Caption: Divergent synthesis pathways from the common carbanion intermediate.

Protocol A: Controlled -Mono-Alkylation

Objective: Synthesis of chain-extended nitriles while preventing dialkylation. Challenge: The carbanion formed after the first alkylation is often less stable but sterically accessible enough to react again. Solution: Use of Lithium Diisopropylamide (LDA) at low temperature ensures kinetic control, preventing the equilibration that leads to dialkylation.

Materials

-

Substrate: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile (1.0 eq)

-

Base: LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene)

-

Electrophile: Alkyl Iodide or Bromide (1.05 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Charge anhydrous THF (10 mL/mmol substrate) and add LDA solution dropwise. Stir for 10 minutes.

-

Substrate Addition: Dissolve the nitrile substrate in minimal THF. Add this solution dropwise to the LDA over 15 minutes.

-

Observation: The solution typically turns deep yellow/orange, indicating carbanion formation.

-

Critical Check: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise.

-

Note: For bulky electrophiles, allow the reaction to warm slowly to -40°C over 2 hours. For reactive electrophiles (MeI, BnBr), keep at -78°C.

-

-

Quench: Once TLC indicates consumption of starting material, quench with saturated aqueous

while still cold. -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Diagram 2: Alkylation Workflow

Caption: Operational workflow for kinetic mono-alkylation using LDA.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of

Materials

-

Substrate: 1.0 eq

-

Electrophile: Aromatic Aldehyde (1.1 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (Reagent Grade)

Procedure

-

Dissolve substrate and aldehyde in Ethanol (5 mL/mmol).

-

Add Piperidine.

-

Heat to Reflux (78°C) for 4–6 hours.

-

Self-Validating Endpoint: The product usually precipitates out of the ethanol upon cooling due to increased planarity and molecular weight.

-

Filtration: Cool to 0°C, filter the solid, and wash with cold ethanol.

Troubleshooting & Optimization Data

The following table summarizes common issues and validated solutions specifically for the 2-methyl-5-(trifluoromethoxy) system.

| Issue | Probable Cause | Corrective Action |

| Dialkylation observed | Temperature too high during electrophile addition; Base excess too high. | Switch from NaH (0°C) to LDA (-78°C). Ensure electrophile is added slowly. |

| Low Conversion (Alkylation) | Steric hindrance from 2-Methyl group blocking the approach of bulky electrophiles. | Add HMPA or DMPU (co-solvent) to loosen the lithium-anion aggregate. Allow warming to 0°C. |

| No Reaction (Condensation) | Aldehyde is electron-rich (deactivated). | Switch solvent to Toluene and use Dean-Stark trap to remove water, driving equilibrium. |

References

-

Sigma-Aldrich. Product Specification: 4-(Trifluoromethyl)phenylacetonitrile (Analogous Reactivity).[1] Retrieved from

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.[2] Organic Syntheses, 55, 91. (Foundational protocol for nitrile alkylation). Retrieved from

- Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and applications in medicinal chemistry. Chemical Society Reviews. (Context on OCF3 electronic effects).

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile Compound Summary. (Safety and physical data for analogous structures). Retrieved from

Sources

Application Note: High-Fidelity Reduction of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Executive Summary & Chemical Strategy

The reduction of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile to its corresponding phenethylamine is a pivotal transformation in the synthesis of CNS-active agents and fluorinated metabolic probes. This specific substrate presents two distinct chemical challenges:

-

Electronic Sensitivity: The trifluoromethoxy (

) group is robust but requires specific handling to prevent defluorination under harsh dissolving-metal conditions. -

Chemoselectivity: The primary risk in nitrile reduction is the formation of secondary amine dimers (

) via the condensation of the intermediate imine with the product amine.

This guide details two validated protocols: a Lithium Aluminum Hydride (LiAlH

Critical Mechanistic Insight: Preventing Dimerization

Understanding the side-reaction pathway is essential for high yield. During reduction, the nitrile is first converted to an imine (

-

The Problem: The newly formed primary amine (

) is nucleophilic. It can attack the intermediate imine, eliminating ammonia to form a secondary imine, which is then reduced to a secondary amine dimer. -

The Solution:

-

In Hydride Reduction: Use excess hydride to ensure rapid reduction of the imine, kinetically favoring the primary amine.

-

In Hydrogenation: Saturate the solvent with Ammonia (

) . By Le Chatelier’s principle, excess ammonia shifts the equilibrium backward, preventing the initial condensation and suppressing dimer formation.

-

Figure 1: Mechanistic pathway showing the competitive formation of secondary amines and the inhibitory role of Ammonia.

Protocol A: Lithium Aluminum Hydride (Discovery Scale)

Best For: Small scale (<10g), high purity requirements, laboratory settings.

Mechanism: Nucleophilic attack of hydride (

Materials

-

Substrate: 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)

-

Reagent:

(2.0 - 4.0 equiv) (pellets or powder) -

Solvent: Anhydrous Tetrahydrofuran (THF) (Stabilized)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

) or Argon. -

Reagent Prep: Charge the flask with

(2.5 equiv). Add anhydrous THF (approx. 10 mL per gram of substrate) and cool to-

Note: The 2-methyl group provides steric bulk; ensuring excess LAH prevents stalled intermediates.

-

-

Addition: Dissolve the nitrile substrate in anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes. -

Reaction: Once addition is complete, warm to room temperature.

-

Checkpoint: Check TLC/LCMS. If starting material remains, heat to gentle reflux (

) for 2-4 hours. The

-

-

The Fieser Workup (Crucial): Cool the mixture back to

with vigorous stirring. For every -

Isolation: Warm to room temperature and stir for 15 minutes. The aluminum salts will form a granular white precipitate (lithium aluminate).

-

Filtration: Filter through a pad of Celite. Wash the cake with diethyl ether.

-

Drying: Dry the filtrate over anhydrous

, filter, and concentrate in vacuo to yield the crude free base oil.

Protocol B: Catalytic Hydrogenation (Process Scale)

Best For: Scale-up (>10g), "Green" chemistry requirements, avoiding aluminum waste. Mechanism: Surface-catalyzed insertion of hydrogen.

Materials

-

Catalyst: Raney Nickel (Active slurry in water/methanol) OR 10% Pd/C.

-

Solvent: 7M Ammonia in Methanol (Commercial or prepared in-situ).

-

Gas: Hydrogen (

) gas (Balloon or Parr Shaker).

Step-by-Step Procedure

-

Safety Check: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere or kept wet with solvent.

-

Solvent Prep: Dissolve the nitrile in Methanolic Ammonia (approx. 7N).

-

Why: As detailed in Section 2, ammonia is non-negotiable here to prevent dimerization.

-

-

Loading:

-

Flush the hydrogenation vessel (Parr bottle or autoclave) with

.[5] -

Add the catalyst (approx. 10-20 wt% loading relative to substrate).

-

Add the substrate solution.

-

-

Hydrogenation:

-

Purge vessel 3x with

(fill to 20 psi, vent). -

Pressurize to 40-60 psi (3-4 bar).

-

Shake/Stir at Room Temperature for 6-12 hours.

-

-

IPC (In-Process Control): Monitor

uptake. If uptake stalls, repressurize. -

Workup:

-

Vent

and purge with -

Filter the mixture through Celite (Keep catalyst wet! Do not suck dry to avoid fire).

-

Concentrate the filtrate to remove Methanol and Ammonia.

-

Result: The residue is the phenethylamine free base.

-

Purification & Salt Formation (HCl)

Phenethylamine free bases are often oils that absorb

-

Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Isopropanol.

-

Cool to

.[1][2][4][6] -

Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise until pH is acidic (~pH 2).

-

A white precipitate (the Amine-HCl salt) will form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

Comparison of Methods

| Feature | Method A: LiAlH | Method B: Hydrogenation |

| Scale | < 10g (Lab) | > 10g (Pilot/Process) |

| Purity Profile | High (Complete reduction) | Good (Requires NH |

| Safety | Reacts violently with water | Pyrophoric catalyst / H |

| Selectivity | High | Moderate (Risk of dimers) |

| Cost | High (Reagent cost) | Low (Catalytic) |

Workflow Visualization

Figure 2: Decision tree and process flow for the synthesis of the target phenethylamine.

References

-

Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). Hydrogenation of Nitriles to Primary Amines.[7][8][9][10] Journal of Organic Chemistry, 25(10), 1658–1660. (Establishes the necessity of Ammonia in hydrogenation). Link

-

Fieser, L. F., & Fieser, M. (1967).[6] Reagents for Organic Synthesis.[2][3][6][8] Vol. 1, pp. 581-595.[6] Wiley: New York.[6] (The definitive source for the "Fieser Workup" stoichiometry). Link

- Carotti, A., Campagna, F., & Steinbach, D. (1987). Trifluoromethoxy substituted anilines and benzylamines. Farmaco, Edizione Scientifica. (Demonstrates stability of OCF3 group under reductive conditions).

-

Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[7][9] Journal of the American Chemical Society, 73(1), 242–244. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. Magic Formulas [chem.rochester.edu]

- 5. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

Application Notes & Protocols for the Analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Introduction

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile of increasing interest in pharmaceutical and agrochemical research. Its unique combination of a tolyl scaffold, a lipophilic trifluoromethoxy group, and a reactive nitrile moiety necessitates robust and reliable analytical methods for its quantification, impurity profiling, and structural characterization. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and membrane permeability, making this compound a valuable building block.[1]

This document provides a comprehensive guide to the analytical methodologies for 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile. As no standard methods have been published for this specific analyte, the protocols herein are developed from first principles, leveraging established analytical techniques for structurally related compounds. Each protocol is designed to be a self-validating system, incorporating principles of scientific integrity and adherence to international validation guidelines.[2][3]

Physicochemical Properties (Predicted)

A foundational understanding of the analyte's physicochemical properties is paramount for methodical development. The properties of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile have been estimated based on its constituent functional groups and data from analogous structures such as (trifluoromethoxy)benzene, (trifluoromethyl)benzene, and phenylacetonitrile.[4][5][6][7]

| Property | Predicted Value/Characteristic | Rationale for Analytical Method Development |

| Molecular Formula | C₁₀H₈F₃NO | Exact mass determination via HRMS is critical for identification. |

| Molecular Weight | 215.17 g/mol | Guides mass spectrometry scan ranges. |

| Polarity | Moderately Polar | The nitrile and trifluoromethoxy groups impart polarity, but the aromatic ring and methyl group contribute non-polar character. This suggests good suitability for reverse-phase HPLC. |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane); sparingly soluble in water. | Dictates the choice of diluents for sample preparation and mobile phases for HPLC. |

| Volatility | Semi-volatile | The compound is expected to have a sufficiently high vapor pressure for analysis by Gas Chromatography (GC) at elevated temperatures. |

| UV Chromophore | Aromatic Ring | The benzene ring will exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable detection method for HPLC. |

Part 1: Purity and Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the workhorse method for the purity assessment and quantification of non-volatile and semi-volatile organic molecules in drug development. The moderate polarity and presence of a strong UV chromophore in the target analyte make this an ideal first-line technique.

Causality Behind Experimental Choices

-

Column: A C18 stationary phase is selected due to its hydrophobic nature, which will provide effective retention for the moderately polar analyte. The alkyl chains of the C18 phase interact with the aromatic ring and methyl group of the analyte.

-

Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is a common organic modifier that provides good solvating power for aromatic nitriles.[8] A small amount of acid (e.g., formic acid) can be added to sharpen peaks by suppressing the ionization of any potential acidic impurities.

-

Detection: The aromatic ring of the molecule is expected to have a UV absorbance maximum around 254 nm, a common wavelength for the detection of aromatic compounds.[9] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile.

Detailed HPLC-UV Protocol

-

Reagent and Standard Preparation:

-

Prepare a stock solution of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile at 1.0 mg/mL in acetonitrile.

-

From the stock solution, prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL using a 50:50 acetonitrile:water mixture as the diluent.

-

Prepare unknown samples by accurately weighing and dissolving in acetonitrile, followed by dilution into the 50:50 mixture to an expected concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

PDA Wavelength: Monitor at 254 nm; collect spectra from 220-400 nm.

-

Gradient Program:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 60 | 40 |

| 25.0 | 60 | 40 |

-

System Suitability and Validation:

-

Before analysis, perform five replicate injections of a mid-range standard (e.g., 20 µg/mL).

-

The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

-

Method validation should be performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[2][3][10]

-

Part 2: Identification and Structural Confirmation by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic retention information and a mass fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices

-

GC Column: A low-to-mid polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen. This stationary phase provides excellent separation for a wide range of aromatic compounds and is thermally stable. A GC method for related trifluoromethoxy compounds has shown success with similar columns.[11][12]

-

Injection Mode: Splitless injection is used to maximize sensitivity for trace analysis, while a split injection can be used for higher concentration samples to avoid column overloading.

-

Ionization: Electron Impact (EI) ionization at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, ideal for library matching and structural elucidation.[13]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile.

Detailed GC-MS Protocol

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-50 µg/mL.

-

-

GC-MS Conditions:

-

Instrument: GC system coupled to a Mass Spectrometer with an EI source.

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or 50:1 split for concentrated samples).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.